molecular formula C12H18N2O B13539142 n-(4-(3-Aminobutyl)phenyl)acetamide

n-(4-(3-Aminobutyl)phenyl)acetamide

Cat. No.: B13539142
M. Wt: 206.28 g/mol
InChI Key: VCMNVZSWBBVHSL-UHFFFAOYSA-N
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Description

N-(4-(3-Aminobutyl)phenyl)acetamide is a phenylacetamide derivative featuring a 3-aminobutyl substituent on the para-position of the phenyl ring.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[4-(3-aminobutyl)phenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-9(13)3-4-11-5-7-12(8-6-11)14-10(2)15/h5-9H,3-4,13H2,1-2H3,(H,14,15)

InChI Key

VCMNVZSWBBVHSL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(3-Aminobutyl)phenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-aminobutylamine.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and 3-aminobutylamine to form an intermediate compound.

    Acetylation: The intermediate is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

n-(4-(3-Aminobutyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, n-(4-(3-Aminobutyl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.

Medicine

This compound is investigated for its potential therapeutic properties. It may act as an analgesic, anti-inflammatory, or anticancer agent, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which n-(4-(3-Aminobutyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetamide group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. The 3-aminobutyl chain provides additional flexibility and binding opportunities.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among phenylacetamide derivatives determine their pharmacological profiles. Below is a comparative table:

Compound Substituent(s) Key Properties/Activities References
N-(4-(3-Aminobutyl)phenyl)acetamide 4-(3-Aminobutyl) Hypothetical: Enhanced lipophilicity and potential CNS activity due to the aminoalkyl chain.
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide 4-Methylpiperazinyl sulfonyl Analgesic activity comparable to paracetamol; targets inflammatory pain pathways.
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 4-Hydroxy Widely used analgesic/antipyretic; inhibits COX-3 and serotonin pathways.
N-(4-Aminophenyl)acetamide 4-Amino Structural analog; potential as an oxidation base in dyes (e.g., C.I. Oxidation Base 19).
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro, 4-hydroxy Identified as a photodegradation product of paracetamol; unknown bioactivity.
N-(4-Methoxyphenyl)acetamide 4-Methoxy Intermediate in organic synthesis; lower polarity vs. hydroxyl analogs.

Pharmacological Activity Comparisons

  • Sulfonamide Derivatives (): Compounds like N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide exhibit potent anti-hypernociceptive and analgesic effects, likely due to sulfonamide-mediated enzyme inhibition (e.g., cyclooxygenase or serotonin receptors). The 3-aminobutyl group in the target compound may similarly modulate pain pathways but with distinct pharmacokinetics .
  • Halogenated Derivatives (): Chlorinated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) arise from paracetamol photodegradation. These compounds highlight the stability challenges of halogen substituents under light exposure, suggesting that the 3-aminobutyl chain could improve photostability .
  • Amino-Substituted Analogs (): N-(4-Aminophenyl)acetamide’s applications in dye chemistry underscore the role of amino groups in redox reactions. The 3-aminobutyl chain may offer similar reactivity but with steric or electronic differences .

Physicochemical Properties

The 3-aminobutyl group increases molecular weight (~222.3 g/mol) compared to simpler analogs like paracetamol (151.2 g/mol). For example:

  • Paracetamol : logP ≈ 0.5, water solubility ≈ 14 mg/mL.
  • Hypothetical this compound: Estimated logP ≈ 1.8, solubility <5 mg/mL (predictive modeling).

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